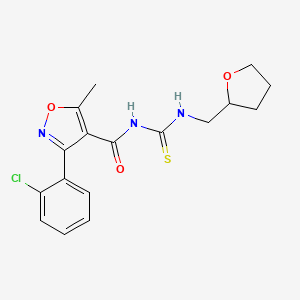

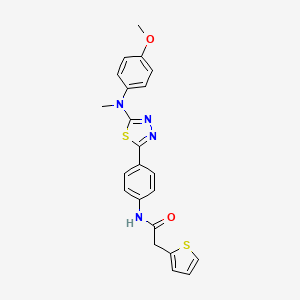

5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide, also known as GW 9662, is a synthetic compound that has been extensively studied for its potential application in scientific research. It is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.

Scientific Research Applications

Electrochemistry and Bifunctional Fluorescence Responses

Research demonstrates interest in the electrochemical behaviors and solid-state luminescence and fluorescence responses of coordination polymers, incorporating functional components for potential applications in sensing, removal of contaminants, and catalysis (Zhao et al., 2020).

Corrosion Inhibition

Studies have explored the corrosion inhibition behavior of N-phenyl-benzamide derivatives on mild steel, highlighting the influence of substituents on efficiency. This research contributes to the development of more effective corrosion inhibitors for industrial applications (Mishra et al., 2018).

Sensing of Nitroaromatics and Ferric Ion

A metal-organic material has been identified for its selective and sensitive sensing capabilities toward nitroaromatics and Fe3+, offering insights into the design of sensitive detectors for environmental and safety applications (Wang et al., 2017).

Catalytic Activity in Organic Reactions

Research into zinc amidoisophthalate complexes has shown their potential as heterogeneous catalysts for reactions like the diastereoselective Henry reaction, pointing towards applications in the synthesis of complex organic molecules (Karmakar et al., 2015).

Antimicrobial Activity of Benzamides

Synthesis and evaluation of benzamide derivatives have shown promising antimicrobial activities, suggesting their potential as a basis for developing new antibacterial agents (Acar et al., 2019).

properties

IUPAC Name |

5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4S/c24-21(20-13-14-12-15(23(25)26)10-11-19(14)28-20)22-17-8-4-5-9-18(17)27-16-6-2-1-3-7-16/h1-13H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNUPJSTFOPOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide](/img/structure/B2895315.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)

![1-(4-Tert-butylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2895319.png)

![N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2895323.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2895326.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)

![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)

![4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2895336.png)